molecular formula C17H26ClNO3 B4406167 4-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]benzaldehyde;hydrochloride

4-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]benzaldehyde;hydrochloride

Cat. No.: B4406167
M. Wt: 327.8 g/mol
InChI Key: RBENSMRGVJAWLM-UHFFFAOYSA-N
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Description

4-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]benzaldehyde;hydrochloride is a chemical compound known for its unique structure and properties. It is often used in scientific research and industrial applications due to its versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]benzaldehyde;hydrochloride typically involves the reaction of 4-(2,6-dimethylmorpholin-4-yl)butanol with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and high-throughput screening to optimize yield and purity. The use of automated systems and precise control of reaction parameters ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]benzaldehyde;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]benzaldehyde;hydrochloride is widely used in scientific research due to its diverse applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biological pathways and interactions, particularly in proteomics research.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]benzaldehyde;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: A related compound with similar structural features but different functional groups.

    4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde: A precursor or intermediate in the synthesis of the target compound.

Uniqueness

4-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]benzaldehyde;hydrochloride stands out due to its unique combination of a morpholine ring and benzaldehyde moiety, which imparts distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial processes .

Properties

IUPAC Name

4-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.ClH/c1-14-11-18(12-15(2)21-14)9-3-4-10-20-17-7-5-16(13-19)6-8-17;/h5-8,13-15H,3-4,9-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBENSMRGVJAWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCCOC2=CC=C(C=C2)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]benzaldehyde;hydrochloride
Reactant of Route 2
4-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]benzaldehyde;hydrochloride
Reactant of Route 3
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4-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]benzaldehyde;hydrochloride
Reactant of Route 4
4-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]benzaldehyde;hydrochloride
Reactant of Route 5
4-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]benzaldehyde;hydrochloride
Reactant of Route 6
4-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]benzaldehyde;hydrochloride

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